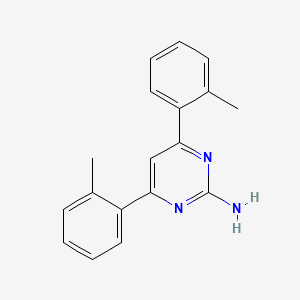

4,6-Bis(2-methylphenyl)pyrimidin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-bis(2-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-7-3-5-9-14(12)16-11-17(21-18(19)20-16)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQSQLLLUUYODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Bis 2 Methylphenyl Pyrimidin 2 Amine and Its Analogues

Foundational Synthetic Pathways to Pyrimidine-2-amine Derivatives

The classical and most prevalent methods for assembling the 4,6-diarylpyrimidin-2-amine scaffold rely on the reaction between a 1,3-diaryl-2-propen-1-one, commonly known as a chalcone (B49325), and a guanidine (B92328) salt. researchgate.netijpsonline.comresearchgate.net This approach is a cornerstone in pyrimidine (B1678525) synthesis, offering a straightforward route to a diverse range of derivatives.

Chalcone-Guanidine Condensation Protocols

The reaction of chalcones with guanidine hydrochloride or other guanidine salts is a widely employed method for the synthesis of 2-aminopyrimidines. researchgate.netnih.gov This condensation reaction typically proceeds in the presence of a base and a suitable solvent. acs.orgderpharmachemica.com

The essential chalcone precursors are most commonly synthesized through the Claisen-Schmidt condensation. scispace.comresearchgate.netaip.org This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.gov For the synthesis of the specific precursor to 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, 2-methylacetophenone would be reacted with 2-methylbenzaldehyde (B42018).

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent like ethanol (B145695). researchgate.netaip.org The reaction can be performed at room temperature over several hours or at elevated temperatures to reduce the reaction time. researchgate.net The general mechanism involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone, or chalcone. scispace.com

Table 1: Examples of Claisen-Schmidt Condensation Conditions

| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |

| Acetophenone, Benzaldehyde | NaOH | Ethanol | Room Temp | 24 h | 65% |

| Substituted Acetophenones, Substituted Benzaldehydes | 40% NaOH | Ethyl alcohol | 10°C then RT | 1 h then 4 h | Good |

| Acetophenone, Benzaldehyde | KOH | Ethanol | Reflux | Several hours | 9.2% |

| Acetophenone, Benzaldehyde | KOH | Neat (Grinding) | Ambient | 50 min | 32.6% |

Once the chalcone precursor is obtained, the pyrimidine ring is formed through its reaction with a guanidine salt, most commonly guanidine hydrochloride. researchgate.netresearchgate.net This cyclization is typically conducted in an organic solvent such as ethanol, dimethylformamide (DMF), or methanol, and requires a basic catalyst like potassium hydroxide, sodium methoxide, or guanidinium (B1211019) carbonate. nih.govderpharmachemica.comrasayanjournal.co.in

The reaction mechanism involves the Michael addition of the guanidine to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminopyrimidine (B69317) ring. derpharmachemica.com The reaction conditions can be varied, with some procedures employing conventional heating under reflux for several hours, while others utilize microwave irradiation to significantly shorten the reaction time and potentially improve yields. derpharmachemica.comresearchgate.net

For instance, a general procedure involves refluxing equimolar amounts of a substituted chalcone and guanidine hydrochloride in DMF at 50-60°C for 4-7 hours. researchgate.netresearchgate.net Another method describes refluxing the chalcone and guanidine hydrochloride in ethanol with 50% potassium hydroxide solution for several hours. derpharmachemica.comresearchgate.net The use of guanidinium carbonate in DMF has also been reported for the synthesis of 2-amino-4,6-diarylpyrimidines. rasayanjournal.co.in

Table 2: Conditions for Cyclization of Chalcones with Guanidine

| Chalcone | Guanidine Source | Base | Solvent | Reaction Conditions | Yield |

| Substituted Chalcones | Guanidine Hydrochloride | - | DMF | Reflux, 4-7 h, 50-60°C | Moderate |

| Substituted Chalcones | Guanidine Nitrate | Sodium Ethoxide | Ethanol | - | - |

| Substituted Chalcones | Guanidinium Carbonate | - | DMF | Reflux, 3 h | 65-85% |

| Substituted Chalcones | Guanidine Hydrochloride | 50% KOH | Ethanol | Reflux, 90-150 min | 18-51% |

| Substituted Chalcones | Guanidine Hydrochloride | 50% KOH | Ethanol | UV irradiation, 4-5 min | 40-88% |

Multi-Component Reaction Strategies for Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. nih.govacs.org An iridium-catalyzed multicomponent synthesis has been developed for the regioselective formation of pyrimidines from amidines and up to three different alcohols. nih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps. nih.gov While not directly demonstrated for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, this strategy highlights a modern approach to constructing highly substituted pyrimidine rings.

Another one-pot, pseudo-five-component annulation method involves the reaction of a methyl ketone, two aldehydes, and two equivalents of ammonium (B1175870) acetate, catalyzed by trifluoromethanesulfonic acid, to yield 2,4,6-triaryl pyrimidines. researchgate.net

Amidination-Based Approaches to the Pyrimidine Scaffold

Amidines are key building blocks in the synthesis of pyrimidines. A metal-free approach involves the [3+3] annulation of amidines with α,β-unsaturated ketones. rsc.org This reaction forms a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the pyrimidine. rsc.org Another strategy involves the direct condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to form the pyrimidine ring in a single step. nih.gov Derivatives of pyrimidinone and dihydropyrimidinone, as well as 2,4-diaryl-substituted pyrimidines, have been synthesized through the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives. enamine.net

Advanced and Enhanced Synthetic Techniques

To improve the efficiency and environmental footprint of pyrimidine synthesis, advanced techniques are being explored. As mentioned, UV irradiation has been shown to dramatically reduce reaction times and increase yields in the cyclization of chalcones with guanidine compared to conventional heating. derpharmachemica.com

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been utilized to synthesize N-arylpyrimidin-2-amine derivatives. nih.gov This method allows for the introduction of various aryl groups onto the amino functionality of the pyrimidine ring.

Furthermore, the use of solid-supported catalysts and solvent-free reaction conditions are gaining traction as green chemistry approaches. For example, the Claisen-Schmidt condensation has been effectively catalyzed by protonated aluminate mesoporous silica (B1680970) nanomaterials under solvent-free conditions. rsc.org

Microwave-Assisted Synthesis Methods for Diarylpyrimidines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. vjs.ac.vn This technology has been successfully applied to the synthesis of 2-amino-4,6-diarylpyrimidine derivatives. vjs.ac.vnrsc.org

The typical microwave-assisted synthesis is a two-step process. rsc.orgrsc.org The first step involves an aldol condensation of a substituted acetophenone with a substituted benzaldehyde to form an intermediate chalcone. In the second step, this chalcone undergoes a ring-closing condensation reaction with guanidine hydrochloride to yield the final 2-amino-4,6-diarylpyrimidine product. rsc.org The use of microwave irradiation in these steps significantly reduces the reaction time and can improve the efficiency of the synthesis. vjs.ac.vnresearchgate.net For instance, reactions that might take several hours under conventional reflux can often be completed in minutes. nih.gov

Research has shown that a variety of substituted benzaldehydes and acetophenones can be used in this method, allowing for the creation of a diverse library of diarylpyrimidine compounds. rsc.org The choice of solvent and the power of the microwave irradiation are critical parameters that are optimized to maximize the yield of the desired product. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours nih.gov | 20-25 minutes nih.gov |

| Yield | Satisfactory (e.g., 62-65%) nih.gov | Good to Excellent (e.g., 92-97%) nih.gov |

| Conditions | Reflux in solvent nih.gov | Controlled temperature and pressure in a microwave reactor nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Substitution (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable methods for forming carbon-carbon bonds and are widely used to introduce aryl substituents onto heterocyclic rings like pyrimidine. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with a halide (such as a chloropyrimidine) in the presence of a palladium catalyst and a base. libretexts.orgclockss.org

For the synthesis of 4,6-diarylpyrimidines, a common starting material is a dihalopyrimidine, such as 2-amino-4,6-dichloropyrimidine. figshare.com This substrate can undergo sequential Suzuki coupling reactions with an arylboronic acid, such as 2-methylphenylboronic acid, to introduce the two aryl groups at the 4 and 6 positions of the pyrimidine ring. figshare.com

The success of the Suzuki coupling is highly dependent on the choice of the palladium catalyst, the supporting ligands, the base, and the solvent. clockss.orgnih.gov Ligands such as phosphines (e.g., triphenylphosphine (B44618) or more specialized Buchwald ligands like BrettPhos and RuPhos) play a crucial role in the catalytic cycle. clockss.orgrsc.org The reaction is often performed under anaerobic conditions to prevent side reactions, such as the homocoupling of the boronic acids. clockss.org

Table 2: Key Components in Palladium-Catalyzed Suzuki Coupling for Diarylpyrimidine Synthesis

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) clockss.orgacs.org |

| Ligand | Stabilizes the catalyst, influences reactivity and scope | Triphenylphosphine (PPh₃), BrettPhos, RuPhos libretexts.orgrsc.org |

| Base | Activates the organoboron species | Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃) clockss.orgnih.gov |

| Organoboron Reagent | Source of the aryl group | Arylboronic acids (e.g., 2-methylphenylboronic acid) clockss.org |

| Aryl Halide | Pyrimidine core for substitution | 2-Amino-4,6-dichloropyrimidine figshare.com |

| Solvent | Dissolves reactants, affects reaction rate | Dimethoxyethane (DME)/Water, Acetonitrile/Water, Tetrahydrofuran (THF) clockss.org |

One-Pot and Two-Pot Synthetic Protocols for Pyrimidine Synthesis

The development of one-pot or multi-component reactions is a key goal in modern organic synthesis as it improves efficiency, reduces waste, and simplifies purification processes. nih.gov For the synthesis of 2-amino-4,6-diarylpyrimidines, both one-pot and two-pot protocols have been explored.

A prevalent and effective method is a two-pot synthesis . rsc.orgrsc.org This procedure first involves the Claisen-Schmidt condensation of an appropriate acetophenone (e.g., 2'-methylacetophenone) and a benzaldehyde (e.g., 2-methylbenzaldehyde) in the presence of a base like sodium hydroxide to form the corresponding chalcone. researchgate.net After isolation and purification, this chalcone intermediate is then subjected to a cyclocondensation reaction with guanidine hydrochloride in a second pot, often under reflux in a solvent like dimethylformamide (DMF), to yield the target 4,6-diarylpyrimidin-2-amine. researchgate.net

While a true one-pot synthesis for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine from the basic aldehyde, ketone, and guanidine starting materials is less commonly reported, one-pot methodologies for other substituted pyrimidines are well-established. nih.govnih.gov These often involve the sequential addition of reagents to a single reaction vessel, sometimes mediated by a catalyst, to build the pyrimidine ring and introduce the desired substituents in a single, streamlined process. nih.gov

Exploration of Reaction Mechanisms and Kinetics in Pyrimidine-2-amine Synthesis

Understanding the reaction mechanism and kinetics is crucial for optimizing synthetic protocols. The synthesis of 2-amino-4,6-diarylpyrimidines from chalcones and guanidine proceeds through a well-understood pathway. The reaction initiates with a nucleophilic attack by the guanidine on one of the carbonyl carbons of the α,β-unsaturated ketone (chalcone). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. rsc.org The final step is a tautomerization to the more stable amino form.

In the case of palladium-catalyzed Suzuki couplings, the mechanism is more complex, involving a catalytic cycle. This cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyrimidine.

Transmetalation: The aryl group is transferred from the boronic acid (activated by the base) to the palladium center.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

Kinetic studies of related heterocyclic syntheses have shown that the ring-closure step can be acid-catalyzed and may be influenced by steric hindrance from the substituents. rsc.org For Suzuki couplings, the rate can be affected by factors such as the electron-donating or withdrawing nature of the substituents on both the aryl halide and the boronic acid, as well as the steric bulk of the phosphine (B1218219) ligands. libretexts.orgclockss.org

Advanced Spectroscopic and Spectrometric Characterization of 4,6 Bis 2 Methylphenyl Pyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed determination of molecular structures in solution and the solid state.

One-Dimensional (¹H, ¹³C) NMR Spectral Analysis and Chemical Shift Assignment

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the chemical environment of individual atoms within a molecule. The analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of each signal to a specific nucleus in the molecular structure of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine.

The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts indicating their electronic environment. The carbons of the pyrimidine (B1678525) ring are expected to resonate at lower field due to the influence of the electronegative nitrogen atoms. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar 4,6-diarylpyrimidin-2-amine derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine-H5 | 7.59 (s, 1H) | 110.1 |

| Amino-NH₂ | 5.14 (s, 2H) | - |

| Aryl-H | 6.50-8.00 (m) | 127.2 - 137.8 |

| Methyl-CH₃ | 2.28 (s) | 17.5 |

| Pyrimidine-C2 | - | 163.0 |

| Pyrimidine-C4/C6 | - | 164.5 |

Note: The data presented is based on analogous compounds and serves as a representative example. researchgate.netrsc.orgsemanticscholar.org

Two-Dimensional (COSY, HSQC, HMBC) NMR Experiments for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously confirming the molecular structure by establishing through-bond correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, COSY would be instrumental in confirming the connectivity of the protons on the tolyl rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of protonated carbons. lookchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by showing long-range connectivities between different parts of the molecule. lookchem.com

Table 2: Expected HMBC Correlations for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine

| Proton | Correlated Carbons (2-3 bonds away) |

| Pyrimidine-H5 | Pyrimidine-C2, Pyrimidine-C4, Pyrimidine-C6 |

| Amino-NH₂ | Pyrimidine-C2 |

| Tolyl-CH₃ | Tolyl-C1, Tolyl-C2, Tolyl-C3 |

| Tolyl-Aryl-H | Other Tolyl-Aryl-C, Pyrimidine-C4/C6 |

Solid-State NMR Techniques (e.g., ³¹P CP-MAS NMR for related phosphine (B1218219) derivatives)

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. While ssNMR data for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine itself is not documented in the provided search results, the principles of this technique are applicable. For instance, if this pyrimidine amine were used as a ligand to synthesize a phosphine-containing metal complex, ³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be a critical technique. It would provide information on the coordination environment of the phosphorus atom, including the number of crystallographically independent phosphorus sites and the nature of the P-metal bond.

Mass Spectrometry (MS) for Accurate Molecular Mass and Formula Determination

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, HRMS would confirm the molecular formula C₁₈H₁₇N₃. nih.gov

Table 3: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇N₃ |

| Calculated Monoisotopic Mass | 275.1422 g/mol |

| Ionization Mode | ESI+ |

| Expected [M+H]⁺ | 276.1495 |

Note: The calculated mass is based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and to identify its components. In the analysis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, GC would separate the compound from any impurities, and the subsequent MS analysis would provide a mass spectrum. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, which can be compared to libraries of known compounds for identification. nist.gov The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.

For 4,6-disubstituted 2-aminopyrimidine (B69317) derivatives, the IR spectra typically exhibit characteristic absorption bands that confirm the presence of key functional groups. researchgate.netmdpi.com The N-H stretching vibrations of the primary amine (-NH₂) group are particularly noteworthy. In similar 2-aminopyrimidine structures, these stretches appear as distinct bands in the region of 3300–3500 cm⁻¹. mdpi.com For instance, analyses of related compounds show N-H stretching bands around 3487 cm⁻¹ and 3368 cm⁻¹. mdpi.com

Additionally, the bending vibration of the N-H bond is typically observed in the 1606–1654 cm⁻¹ range. mdpi.com The spectrum also features bands corresponding to the pyrimidine ring and the aromatic phenyl rings. The C=N stretching within the pyrimidine ring is generally found around 1515 cm⁻¹, while aromatic C=C stretching vibrations appear near 1627 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations for the substituted aromatic rings are visible at lower frequencies, often around 755 cm⁻¹ and 690 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for 4,6-Disubstituted 2-Aminopyrimidines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Primary Amine (-NH₂) |

| C=C Stretch | ~1627 | Aromatic Ring |

| N-H Bend | 1606 - 1654 | Primary Amine (-NH₂) |

| C=N Stretch | ~1515 | Pyrimidine Ring |

Note: Data is based on characteristic values for related 4,6-disubstituted 2-aminopyrimidine structures. researchgate.netmdpi.com

Electronic and Photophysical Spectroscopy

The electronic and photophysical properties of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine are characterized using techniques that probe the electronic transitions within the molecule upon absorption of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions between molecular orbitals. For aminopyrimidine derivatives, absorption maxima are typically observed in the UV region. nih.gov In a related compound, diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, which also contains the o-tolyl (2-methylphenyl) group, a significant absorption maximum (λA) is recorded at 270 nm. nih.gov This absorption is attributed to π-π* electronic transitions within the conjugated aromatic system. mdpi.com The substitution pattern on the pyrimidine ring, including the presence of the two 2-methylphenyl groups, influences the specific wavelength of maximum absorption. nih.gov

Fluorescence Emission Spectroscopy and Luminescence Property Analysis

Fluorescence spectroscopy provides insights into the emission of light from a molecule after it has been electronically excited. Many aminopyridine and aminopyrimidine derivatives are known for their fluorescent properties. nih.govmdpi.com The luminescence of these compounds is often dependent on the molecular structure and the solvent environment. mdpi.com

For a structurally related aminopyridine containing an o-tolyl group, excitation at a wavelength (λex) of 390 nm results in a distinct fluorescence emission peak (λem) at 485 nm. nih.gov This emission corresponds to the energy released as the molecule returns from the excited state to the ground state. The large Stokes shift, which is the difference between the absorption and emission maxima, is indicative of a significant change in molecular geometry or charge distribution in the excited state. nih.gov The presence of the amine group and the extended π-conjugation across the bis(phenyl)pyrimidine scaffold are key to its luminescence. nih.gov

Photophysical Parameters: Absolute Quantum Yields and Fluorescence Lifetimes

To quantify the efficiency of the fluorescence process, key photophysical parameters such as the absolute quantum yield (Φ) and fluorescence lifetime are measured. The quantum yield represents the ratio of photons emitted to photons absorbed.

For diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, a quantum yield (Φ) of 0.27 has been reported, indicating that it is a moderately fluorescent compound. nih.gov This value is determined using a standard reference, such as 9,10-diphenylanthracene. nih.gov The quantum yield is sensitive to the substituents on the heterocyclic core; electron-donating groups can enhance fluorescence, while other factors like molecular rigidity also play a significant role. nih.gov While specific fluorescence lifetime data for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is not detailed in the provided context, this parameter is crucial for understanding the kinetics of the excited state decay processes.

Table 2: Photophysical Properties of a Structurally Related Aminopyridine Derivative

| Parameter | Value | Description |

|---|---|---|

| λA | 270 nm | Wavelength of Maximum Absorption |

| λex | 390 nm | Excitation Wavelength |

| λem | 485 nm | Wavelength of Maximum Emission |

Note: Data corresponds to diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate, a compound containing the related o-tolyl group. nih.gov

Crystallographic Investigations and Supramolecular Architectures of 4,6 Bis 2 Methylphenyl Pyrimidin 2 Amine

Single-Crystal X-ray Diffraction Analysis

Determination of Precise Molecular Conformation and Geometry

The conformation of 4,6-bis(2-methylphenyl)pyrimidin-2-amine, specifically the dihedral angles between the central pyrimidine (B1678525) ring and the two flanking 2-methylphenyl substituents, would be a key feature revealed by X-ray diffraction. In similar 4,6-diarylpyrimidin-2-amine structures, these rings are often twisted out of the plane of the pyrimidine ring to varying degrees due to steric hindrance between the ortho-substituents and adjacent atoms. The planarity of the pyrimidine ring itself and the geometry of the exocyclic amino group would also be precisely determined.

Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions

The crystallographic parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal lattice. These parameters include the crystal system (e.g., monoclinic, orthorhombic), the space group (which describes the symmetry elements within the unit cell), and the unit cell dimensions (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ). For analogous compounds, a variety of crystal systems and space groups have been observed, and these are influenced by the nature and substitution pattern of the aryl groups.

Table 1: Representative Crystallographic Parameters for Analogous Pyrimidine Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

|---|---|---|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | Orthorhombic | Pbca | 6.8148 | 10.6107 | 16.509 | 90 | 90 | 90 |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine | Monoclinic | P2₁/c | 13.4828 | 5.1618 | 22.8462 | 90 | 123.863 | 90 |

Note: This table provides data for structurally related compounds to illustrate the type of information obtained from crystallographic studies. The data does not represent 4,6-bis(2-methylphenyl)pyrimidin-2-amine.

Analysis of Intermolecular Interactions and Crystal Packing

For 4,6-bis(2-methylphenyl)pyrimidin-2-amine, the presence of the amino group (N-H donor) and the pyrimidine ring nitrogen atoms (N acceptors) suggests the high probability of forming N-H⋯N hydrogen bonds. These interactions are a dominant feature in the crystal packing of many 2-aminopyrimidine (B69317) derivatives, often leading to the formation of centrosymmetric dimers or extended one-dimensional chains. nih.govnih.govmdpi.com The specific geometry of these hydrogen bonds, including donor-acceptor distances and angles, would be precisely determined.

In addition to classical hydrogen bonds, weaker interactions also play a significant role in stabilizing the crystal structure. Interactions such as C-H⋯N and C-H⋯π, where a carbon-bound hydrogen atom interacts with a nitrogen atom or the electron cloud of an aromatic ring, respectively, are commonly observed. The methyl groups and the aromatic rings of the 2-methylphenyl substituents provide ample opportunities for such contacts, contributing to the formation of a stable three-dimensional network.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4,6-Bis(2-methylphenyl)pyrimidin-2-amine |

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine |

| N-Butyl-4-methyl-6-phenylpyrimidin-2-amine |

Elucidation of Supramolecular Motifs and Architectures

The supramolecular assembly of pyrimidine derivatives is often dictated by a network of non-covalent interactions, leading to the formation of distinct and recurring structural motifs. In the absence of specific crystallographic data for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, the analysis of closely related 4,6-disubstituted pyrimidin-2-amine compounds offers significant understanding.

Intermolecular N—H⋯N hydrogen bonds are a common feature in the crystal packing of 2-aminopyrimidine derivatives. These interactions frequently lead to the formation of centrosymmetric dimers. For instance, in the crystal structure of 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, molecules are linked by these hydrogen bonds, creating ribbons characterized by R²₂(8) ring motifs that extend parallel to the nih.gov direction nih.gov.

Beyond simple dimers, these interactions can propagate to form more extended architectures. In some cases, weak C—H⋯S contacts connect adjacent ribbons, assembling them into two-dimensional undulating layers nih.gov. Furthermore, offset face-to-face π–π stacking interactions between the benzene (B151609) and pyrimidine rings of adjacent molecules can contribute to the stability of the crystal lattice, often in a zigzag fashion nih.gov. The interplay of these various intermolecular forces ultimately constructs a three-dimensional supramolecular architecture nih.gov.

In other related structures, C—H⋯π contacts have been observed to form infinite chains, demonstrating the diversity of supramolecular synthons available to this class of compounds nih.gov. The specific nature of the substituents at the 4- and 6-positions of the pyrimidine ring plays a crucial role in determining the predominant intermolecular interactions and the resulting supramolecular architecture.

Table 1: Common Supramolecular Motifs in 4,6-Disubstituted Pyrimidin-2-amine Derivatives

| Motif | Description | Intermolecular Interactions Involved |

|---|---|---|

| Dimer | Two molecules linked together, often in a centrosymmetric fashion. | N—H⋯N hydrogen bonds |

| Ribbon/Chain | Linear propagation of molecules. | N—H⋯N hydrogen bonds, C—H⋯π contacts |

| Layer | Two-dimensional assembly of molecules. | C—H⋯S contacts, π–π stacking |

Conformational Analysis and Molecular Planarity in the Solid State

The conformation of 4,6-diarylpyrimidin-2-amines in the solid state, particularly the degree of planarity and the dihedral angles between the pyrimidine and aryl rings, is a key aspect of their structural chemistry. This conformational flexibility is influenced by the steric and electronic nature of the substituents.

For the related compound 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene and pyrimidine rings is a mere 3.99 (4)°, indicating a nearly coplanar arrangement nih.gov. In this molecule, most atoms lie close to a common plane, with the largest distortion from the mean plane being relatively small nih.gov.

Table 2: Dihedral Angles in Related Pyrimidine Derivatives

| Compound | Dihedral Angle between Rings | Reference |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine | 3.99 (4)° | nih.gov |

Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts (for related compounds)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. While this analysis has not been reported for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, studies on related pyrimidine derivatives provide valuable insights into the nature and prevalence of different intermolecular contacts.

For many organic compounds, H⋯H contacts are the most significant contributors to the crystal packing, and pyrimidine derivatives are no exception. These interactions, driven by van der Waals forces, typically comprise a large percentage of the Hirshfeld surface.

Beyond the ubiquitous H⋯H interactions, other contacts play crucial roles in defining the supramolecular architecture. In various pyrimidine-based structures, N⋯H/H⋯N and C⋯H/H⋯C contacts are also major contributors. The presence of these interactions highlights the importance of hydrogen bonding and C-H⋯π interactions in the crystal packing.

The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface. For example, in some pyrido[1,2-a]pyrimidine derivatives, the percentage contributions of intermolecular contacts have been detailed, with H⋯H, N⋯H/H⋯N, and C⋯H/H⋯C interactions being the most prominent. The predominance of these contacts indicates that van der Waals forces and hydrogen bonding are the primary drivers of the crystal packing.

Table 3: Representative Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrimidine Compounds

| Interaction Type | General Contribution | Significance |

|---|---|---|

| H⋯H | High | van der Waals forces |

| N⋯H/H⋯N | Moderate to High | Hydrogen bonding |

| C⋯H/H⋯C | Moderate | C-H⋯π interactions |

| S⋯H/H⋯S | Varies (present in sulfur-containing derivatives) | Weak hydrogen bonding/van der Waals forces |

Computational and Theoretical Studies on 4,6 Bis 2 Methylphenyl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For compounds like 4,6-disubstituted pyrimidin-2-amines, these calculations can predict molecular geometry, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of many-body systems. It is frequently employed to study pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. researchgate.net

In a computational study of the related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, geometry optimization was performed using the DFT/B3LYP method with a 6-31G(d,p) basis set. researchgate.net This process determines the lowest energy arrangement of the atoms in the molecule, providing a stable 3D structure. The calculations revealed that the bond lengths and angles were in good agreement with experimental values, although the calculated N-H bond lengths in the amino group were slightly elongated compared to experimental data. researchgate.net The total energy calculated for the optimized structure provides a measure of its stability. For the analogue, the planarity of the molecule was also assessed, concluding that the molecule is not perfectly planar. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine Derivative researchgate.net (Data for 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine)

| Parameter | Calculated Value (Å or °) |

|---|---|

| N38-H40 Bond Length | 1.01 |

| N38-H39 Bond Length | 1.01 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability. researchgate.net

For 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, the HOMO-LUMO energies were calculated. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The study on the analogue determined the energies of these orbitals and the resulting energy gap, which provides insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Calculated Electronic Properties for a Related Pyrimidine Derivative researchgate.net (Data for 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.67 |

| LUMO Energy | -1.39 |

| Energy Gap (ΔE) | 4.28 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are rich or poor in electrons, which are potential sites for electrophilic and nucleophilic attack, respectively. researchgate.net In the MEP map of the related compound, 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, the negative potential regions (typically colored in shades of red) are located over the electronegative nitrogen atoms of the pyrimidine ring, indicating them as likely sites for electrophilic attack. The positive potential regions (colored in blue) are generally found around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Structural Stability

No specific Natural Bond Orbital (NBO) analysis has been found in the searched literature for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine or the closely related compound 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine .

Molecular Dynamics Simulations (Focus on conformational dynamics and intermolecular interactions in non-biological contexts)

Molecular dynamics (MD) simulations are instrumental in understanding the conformational flexibility and non-covalent interactions of molecules. For substituted pyrimidines, these simulations can reveal how the molecule behaves in a condensed phase, such as in a crystal lattice or in solution.

Conformational Dynamics: The primary conformational flexibility in 4,6-Bis(2-methylphenyl)pyrimidin-2-amine arises from the rotation of the two 2-methylphenyl groups relative to the central pyrimidine ring. The dihedral angles between the phenyl and pyrimidine rings are key parameters. Studies on similar structures, such as N-Butyl-4-methyl-6-phenylpyrimidin-2-amine, show that the pyrimidine ring itself is nearly planar. nih.gov In this analogue, the dihedral angle between the pyrimidine and benzene (B151609) rings is minimal, at just 3.15 (6)°. nih.gov For 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle is similarly small at 3.99 (4)°. nih.gov This suggests that the core diarylpyrimidine structure tends towards planarity, though steric hindrance from the ortho-methyl groups in 4,6-Bis(2-methylphenyl)pyrimidin-2-amine would likely induce a more twisted conformation. MD simulations would be crucial to quantify the rotational energy barriers and identify the most stable conformers.

Intermolecular Interactions: In a non-biological context, the aminopyrimidine core is a prime site for hydrogen bonding. Crystal structure analyses of related compounds consistently show the formation of dimers through intermolecular N-H···N hydrogen bonds. nih.govnih.gov These interactions create stable, repeating structural motifs.

| Interaction Type | Description | Observed in Analogue |

| Hydrogen Bonding | The amine group (N-H) acts as a hydrogen bond donor, while a ring nitrogen (N) on a neighboring molecule acts as an acceptor. This typically forms R²₂(8) ring motifs. | N-Butyl-4-methyl-6-phenylpyrimidin-2-amine nih.gov, 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov |

| π–π Stacking | The aromatic phenyl and pyrimidine rings of adjacent molecules can engage in offset face-to-face stacking interactions. | 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov |

| C-H···S Contacts | Weak hydrogen bonds can form between carbon-hydrogen groups and other atoms like sulfur, if present as a substituent. | 4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine nih.gov |

These non-covalent interactions are fundamental to the solid-state packing and material properties of the compound. MD simulations can predict the strength and geometry of these interactions, complementing experimental data from X-ray crystallography. nih.govnih.gov

Structure-Property Relationships (Non-Biological Focus)

The electronic and optical properties of the 4,6-diarylpyrimidin-2-amine scaffold are highly tunable through the introduction of different substituents on the aromatic rings. While data is not specific to the 2-methylphenyl variant, general principles from related heterocyclic systems are directly applicable.

The nature of the substituent—whether it is electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -CN)—profoundly impacts the molecule's frontier molecular orbitals (HOMO and LUMO), which in turn governs its absorption and emission spectra. nih.gov

Studies on other substituted pyridines and pyrimidines show clear trends:

Electron-Withdrawing Groups (EWGs): When acceptor substituents are present, they tend to cause a bathochromic shift (a shift to longer wavelengths) in both the absorption and fluorescence maxima. nih.gov

Electron-Donating Groups (EDGs): The introduction of donor groups can also modulate these properties, often leading to changes in quantum yield and Stokes shift. nih.gov

Solvent Effects: The polarity of the solvent can also influence the optical properties. A change from a less polar to a more polar solvent can lead to either a hypsochromic (blue) or bathochromic (red) shift, depending on the nature of the electronic transition. nih.gov

For 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, the methyl groups are weak electron-donating substituents. Altering these or adding other functional groups to the phenyl rings would predictably change its electronic and optical characteristics according to these principles. For instance, replacing the methyl groups with methoxy (B1213986) groups (-OCH₃) would likely enhance electron-donating character, while replacement with a trifluoromethyl group (-CF₃) would introduce strong electron-withdrawing effects. nih.gov

| Substituent Type | Effect on Absorption/Emission Spectra | Example from Analogous Systems |

| Electron-Withdrawing | Bathochromic shift (to longer wavelengths) | Observed in 2-oxonicotinonitriles with acceptor groups. nih.gov |

| Electron-Donating | Modulates quantum yield and Stokes shift | Investigated in pyrrolizine-fused BOPYINs. nih.gov |

| Solvent Nature | Can cause hypsochromic or bathochromic shifts depending on polarity | Acetonitrile vs. acetic acid leads to a hypsochromic shift in 2-oxonicotinonitriles. nih.gov |

Computational methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic features of organic molecules. These theoretical calculations can simulate various types of spectra, which can then be validated against experimental results.

Theoretical Prediction:

Vibrational Spectra (IR/Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular bond stretches, bends, or torsions within the molecule. For example, the characteristic C=N stretching of the pyrimidine ring or the N-H stretching of the amine group can be calculated. researchgate.net

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra by calculating the energies of electronic transitions, primarily the HOMO-LUMO transition. The calculated absorption maxima (λ_max) can be directly compared to experimental UV-Vis spectra. nih.gov

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical predictions are invaluable for assigning peaks in complex experimental spectra and confirming the chemical structure.

Validation: The accuracy of these theoretical predictions is confirmed by comparing them with experimental data.

X-ray Crystallography: The definitive method for validating the computed ground-state geometry is single-crystal X-ray diffraction. This technique provides precise bond lengths, bond angles, and dihedral angles of the molecule in the solid state, which can be compared to the optimized geometry from DFT calculations. nih.govnih.gov

Spectroscopic Analysis: Experimental IR, NMR, and UV-Vis spectra are recorded for the synthesized compound and compared to the computationally generated spectra. A strong agreement between the theoretical and experimental data provides high confidence in the structural assignment and the computational model used. nih.gov Studies on related compounds have shown an excellent agreement between DFT-simulated spectra and experimental results. nih.gov

Advanced Materials Applications and Ligand Chemistry of Pyrimidine 2 Amine Derivatives

Potential Roles in Electronic Industry Applications

Derivatives of 4,6-diarylpyrimidin-2-amine are emerging as promising candidates for a variety of optoelectronic applications. nih.gov The core structure, featuring a 2-aminopyrimidine (B69317) unit flanked by aryl groups, allows for the tuning of electronic and optical properties, making them suitable for use in advanced materials. The demonstrated dual-state emissive behavior, with significant fluorescence in both solution and solid (thin film) states, is particularly valuable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks. nih.govresearchgate.net

The ability to modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels by modifying the aryl substituents is a key feature for designing materials for the electronics industry. nih.govresearchgate.net This tunability allows for the precise control of the material's bandgap, which is critical for its performance in electronic devices. For instance, compounds from this family exhibit emissions across the blue-green spectrum, a range highly sought after for display and lighting technologies. nih.gov The thermal stability of related diarylpyrimidine derivatives further supports their viability for the annealing processes required in the fabrication of optical devices. nih.gov

Rational Design of Materials with Tunable Optical Properties

The rational design of materials based on the 4,6-diarylpyrimidin-2-amine scaffold focuses on manipulating their molecular structure to achieve desired optical characteristics. The "plug-and-play" approach, where different aryl groups are substituted at the 4 and 6 positions of the pyrimidine (B1678525) ring, has proven effective in systematically tuning the compound's photophysical behavior. nih.gov

The development of fluorophores based on 4,6-diarylpyrimidin-2-amine, including the 4,6-Bis(2-methylphenyl) derivative, involves a combination of theoretical modeling and experimental synthesis. The design concept is often first validated using computational methods, such as those available in the Gaussian software suite, to predict the molecule's electronic structure and potential optical properties. nih.govresearchgate.net

These theoretical calculations help in understanding the distribution of the HOMO and LUMO orbitals. For symmetric compounds like 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, the HOMO and LUMO orbitals are typically distributed over the entire molecular framework. researchgate.net The calculated energy gap (ΔE) between these orbitals provides an early indication of the compound's absorption and emission characteristics. researchgate.net

Following theoretical validation, the compounds are synthesized. A common synthetic route is the base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which is then reacted with guanidine (B92328) hydrochloride to construct the 2-aminopyrimidine core. researchgate.netresearchgate.net The synthesized compounds are then rigorously characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction to confirm their molecular structure. nih.govresearchgate.net

Table 1: Theoretical and Experimental Data for a Symmetric 4,6-diarylpyrimidin-2-amine (5a) Note: Compound 5a in the source is 4,6-diphenylpyrimidin-2-amine, a closely related symmetric analogue to 4,6-Bis(2-methylphenyl)pyrimidin-2-amine. This data is presented as representative of the class.

| Parameter | Value | Source |

| Theoretical Data (Gas Phase) | ||

| HOMO Energy | -6.215 eV | researchgate.net |

| LUMO Energy | -1.812 eV | researchgate.net |

| Energy Gap (ΔE) | 4.40 eV | researchgate.net |

| Experimental Data (in DMF) | ||

| Absorption Max (λabs) | 338 nm | nih.gov |

| Emission Max (λem) | 400 nm | nih.gov |

| Stokes Shift | 62 nm | nih.gov |

| Quantum Yield (ΦF) | 16.33% | nih.gov |

| Fluorescence Lifetime (τ) | 1.1 ns | nih.gov |

| Experimental Data (Thin Film) | ||

| Absorption Max (λabs) | 344 nm | nih.gov |

| Emission Max (λem) | 430 nm | nih.gov |

| Quantum Yield (ΦF) | 10.11% | nih.gov |

| Fluorescence Lifetime (τ) | 1.15 ns | nih.gov |

A key strategy for modulating the optical properties of 4,6-diarylpyrimidin-2-amines is the introduction of various substituents on the aryl rings at the 4- and 6-positions. Research on a series of these compounds (designated 5a-j) has shown that altering these substituents significantly affects the absorption and emission wavelengths, quantum yields, and fluorescence lifetimes in both dimethylformamide (DMF) solution and solid thin films. nih.gov

In solution, the emission maxima (λem) for this class of compounds can be fine-tuned within the violet-to-green region of the visible spectrum. nih.gov For example, a study of ten different derivatives showed emission peaks ranging from 393 nm to 421 nm in DMF. nih.gov The absolute quantum yields (ΦF) in solution can vary widely, from as low as 8% to as high as 71%, depending on the specific aryl groups attached. nih.gov

In the solid state (as thin films), these materials also exhibit strong fluorescence, confirming their dual-state emissive nature. The quantum yields in thin films for the studied series ranged from 5.86% to 29.43%. nih.gov The ability to maintain fluorescence in the solid state is crucial for applications like OLEDs. The observed differences in optical properties between the solution and solid phases are attributed to molecular packing and intermolecular interactions in the solid state. The Commission Internationale de l'Éclairage (CIE) coordinates for these compounds typically fall in the blue-green region of the diagram, confirming their potential for use as blue-green light emitters. nih.govresearchgate.net

Table 2: Photophysical Properties of Representative 4,6-Diarylpyrimidin-2-amines in DMF and Thin Film This table showcases the tunability of optical properties by varying aryl substituents (R1 and R2) on the pyrimidine core.

| Compound ID | R1 | R2 | λem (DMF) (nm) | ΦF (DMF) (%) | λem (Film) (nm) | ΦF (Film) (%) | Source |

| 5a | Phenyl | Phenyl | 400 | 16.33 | 430 | 10.11 | nih.gov |

| 5f | 4-(N,N-dimethylamino)phenyl | Phenyl | 421 | 8.11 | 488 | 5.86 | nih.gov |

| 5j | 4-Trifluoromethylphenyl | 4-Trifluoromethylphenyl | 393 | 71.00 | 422 | 29.43 | nih.gov |

Pyrimidine-2-amine as Ligands in Coordination Chemistry

The 2-aminopyrimidine scaffold is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the two nitrogen atoms within the pyrimidine ring and the nitrogen atom of the exocyclic amino group. nih.govresearchgate.net These sites can coordinate with metal ions to form a variety of metal complexes with diverse structures and properties.

Metal complexes involving pyrimidin-2-amine ligands are typically synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. nih.govnih.gov The resulting complexes are then characterized using a range of analytical techniques. IR spectroscopy is used to confirm the coordination of the ligand to the metal ion, often indicated by shifts in the vibrational frequencies of the C=N and N-H bonds. nih.gov UV-visible spectroscopy provides information about the electronic transitions within the complex and helps to propose the coordination geometry. nih.gov Elemental analysis confirms the stoichiometry of the metal and ligand in the complex. nih.gov In many cases, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles. nih.govresearchgate.net

For instance, research on related pyrimidine derivatives has shown the formation of coordination polymers with metal ions like silver (Ag+). nih.gov In one example, a silver coordination polymer was formed where silver ions coordinated to the amine and thiol functional groups of 4,6-diamino-2-pyrimidinethiol, demonstrating the chelating ability of the pyrimidine core. nih.gov

The investigation of metal-ligand bonding reveals how the pyrimidin-2-amine ligand interacts with the central metal ion. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as Lewis bases, donating electron pairs to the metal center. nih.gov The specific coordination mode can vary. The ligand can act as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate ligand, chelating the metal ion via a ring nitrogen and the amino group. researchgate.net It can also act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers. nih.gov

Formation and Properties of Coordination Polymers with 4,6-Bis(2-methylphenyl)pyrimidin-2-amine

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the formation and properties of coordination polymers involving the ligand 4,6-Bis(2-methylphenyl)pyrimidin-2-amine . While the broader class of pyrimidine-2-amine derivatives is known to form coordination complexes and polymers with various metal ions, no research articles, structural data, or detailed findings have been published on the coordination chemistry of this particular compound.

The field of coordination chemistry has seen significant exploration of pyrimidine-based ligands due to their versatile binding modes. For instance, related compounds such as 2-amino-4,6-dimethoxypyrimidine (B117758) and 4,6-dipyridyl-2-aminopyrimidine have been successfully employed to synthesize coordination complexes and polymers. nih.govresearchgate.netbit.edu.cn In these cases, coordination typically occurs through one or both of the pyrimidine ring nitrogen atoms and, in some instances, through the exocyclic amino group, leading to the formation of diverse supramolecular architectures. nih.govresearchgate.net

The general principles of coordination polymer formation involve the self-assembly of metal ions or clusters with multitopic organic ligands. The structure and properties of the resulting metal-organic frameworks (MOFs) or coordination polymers are highly dependent on the geometry and functionality of the organic linker, the coordination preferences of the metal center, and the reaction conditions.

In the case of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine , the presence of bulky 2-methylphenyl (o-tolyl) groups at the 4 and 6 positions of the pyrimidine ring would be expected to exert significant steric influence on its coordination behavior. This steric hindrance might affect the ability of the pyrimidine nitrogen atoms to coordinate to metal centers, potentially favoring specific coordination modes or even inhibiting the formation of extended polymeric structures.

While no experimental data is available for coordination polymers of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine , research on other 2-aminopyrimidine derivatives provides some general insights into their potential as ligands in coordination chemistry.

Conclusion and Future Research Directions for 4,6 Bis 2 Methylphenyl Pyrimidin 2 Amine

Summary of Current Research Advancements in Synthesis and Characterization

The synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is primarily achieved through a well-established synthetic route for 4,6-diarylpyrimidin-2-amines. This process typically involves a two-step sequence. The first step is the Claisen-Schmidt condensation of two equivalents of 2-methylbenzaldehyde (B42018) with a suitable ketone, or one equivalent each of 2-methylacetophenone and 2-methylbenzaldehyde, in the presence of a base catalyst to yield the corresponding chalcone (B49325), 1,3-bis(2-methylphenyl)prop-2-en-1-one. mdpi.com In the subsequent step, this chalcone is reacted with guanidine (B92328) hydrochloride in a solvent such as dimethylformamide (DMF) under reflux conditions. mdpi.com The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine (B1678525) ring, yielding 4,6-Bis(2-methylphenyl)pyrimidin-2-amine.

The characterization of this compound, like other 4,6-diarylpyrimidin-2-amines, relies on a suite of spectroscopic techniques. researchgate.net Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the N-H stretching of the primary amine and the C=N and C=C stretching vibrations of the pyrimidine and phenyl rings.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the detailed molecular structure. In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons of the two 2-methylphenyl groups, the vinylic proton on the pyrimidine ring, the protons of the two methyl groups, and a characteristic broad singlet for the -NH₂ protons. The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, including those for the methyl carbons and the distinct aromatic and pyrimidine ring carbons.

Mass spectrometry (MS) is employed to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition with high accuracy. researchgate.net For some analogous 4,6-diarylpyrimidin-2-amine derivatives, single-crystal X-ray diffraction has been used to determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. researchgate.net

Identification of Remaining Research Gaps and Methodological Challenges

Despite the established synthetic route, there is a lack of detailed studies focusing specifically on optimizing the synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine for high yield and purity. Methodological challenges may include the potential for side reactions during the chalcone synthesis and the purification of the final product.

Furthermore, there is a dearth of information regarding the solid-state properties of this compound, such as its thermal stability, morphology in thin films, and charge transport characteristics. These properties are critical for assessing its suitability for use in electronic devices. spiedigitallibrary.org

Prospective Research Avenues in Chemical Synthesis and Advanced Characterization Techniques

Future research in the chemical synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine could explore more efficient and environmentally friendly catalytic systems for both the chalcone formation and the cyclocondensation steps. This could include the use of novel catalysts to improve reaction rates and yields, and the exploration of greener reaction conditions. nih.gov

To address the gaps in its characterization, a number of advanced techniques should be employed. A detailed photophysical study using steady-state and time-resolved fluorescence spectroscopy would provide crucial information about its emission properties and excited-state dynamics. nih.gov Investigating the solvatochromic behavior of the compound would shed light on the nature of its excited states and its interactions with different environments.

Advanced characterization of its solid-state properties is also a key research avenue. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would establish its thermal stability. Atomic force microscopy (AFM) and scanning electron microscopy (SEM) could be used to study the morphology of thin films, which is crucial for device performance. researchgate.net Furthermore, techniques like cyclic voltammetry can be used to determine the HOMO and LUMO energy levels, providing insight into its electronic properties and suitability for use in organic electronics. nih.gov

Future Potential for Novel Advanced Material Development and Applications

The structural features of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine suggest a significant potential for its development as a novel advanced material. The pyrimidine core is electron-deficient, and when combined with the electron-donating phenyl groups, it can create a donor-π-acceptor (D-π-A) type structure, which is often associated with interesting photophysical properties. spiedigitallibrary.org

Based on studies of analogous compounds, 4,6-Bis(2-methylphenyl)pyrimidin-2-amine could be explored as a blue-emitting material for organic light-emitting diodes (OLEDs). spiedigitallibrary.orgresearchgate.net The presence of the two methylphenyl groups may influence the solid-state packing and reduce intermolecular quenching, potentially leading to high solid-state fluorescence quantum yields. The tunability of the electronic properties of 4,6-diarylpyrimidin-2-amines by modifying the aryl substituents suggests that this compound could serve as a scaffold for the development of a range of optoelectronic materials. researchgate.netnih.gov

Further functionalization of the amine group or the phenyl rings could lead to the development of new materials with tailored properties for applications such as fluorescent sensors, probes, and nonlinear optical materials. researchgate.net The exploration of this compound and its derivatives could open up new possibilities in the field of organic electronics and photonics.

Q & A

Q. How to address discrepancies in biological activity data across different assay conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.